molecular formula C15H18N2O B1621727 3-[(2,5-Dimethylphenyl)methoxy]-6-methylpyridin-2-amine CAS No. 300665-41-2

3-[(2,5-Dimethylphenyl)methoxy]-6-methylpyridin-2-amine

Cat. No.: B1621727
CAS No.: 300665-41-2
M. Wt: 242.32 g/mol
InChI Key: IYLWJTCYIKKOBV-UHFFFAOYSA-N
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Description

3-[(2,5-Dimethylphenyl)methoxy]-6-methylpyridin-2-amine is an organic compound characterized by its unique structure, which includes a pyridine ring substituted with a methoxy group and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,5-Dimethylphenyl)methoxy]-6-methylpyridin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethylphenol and 6-methyl-2-chloropyridine.

    Etherification: The 2,5-dimethylphenol undergoes etherification with 6-methyl-2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Amination: The resulting intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in aprotic solvents like tetrahydrofuran (THF).

Major Products

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of alkylated pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-[(2,5-Dimethylphenyl)methoxy]-6-methylpyridin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-[(2,5-Dimethylphenyl)methoxy]-6-methylpyridin-2-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The methoxy and dimethylphenyl groups play a crucial role in binding to these targets, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-6-methylpyridine: Similar in structure but lacks the dimethylphenyl group.

    3-Methoxy-2-methylpyridine: Similar but with different substitution patterns on the pyridine ring.

    2,5-Dimethylphenylamine: Shares the dimethylphenyl group but lacks the pyridine ring.

Uniqueness

3-[(2,5-Dimethylphenyl)methoxy]-6-methylpyridin-2-amine is unique due to the combination of its methoxy and dimethylphenyl groups attached to a pyridine ring. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-[(2,5-dimethylphenyl)methoxy]-6-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-10-4-5-11(2)13(8-10)9-18-14-7-6-12(3)17-15(14)16/h4-8H,9H2,1-3H3,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLWJTCYIKKOBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)COC2=C(N=C(C=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370679
Record name 3-[(2,5-Dimethylphenyl)methoxy]-6-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300665-41-2
Record name 3-[(2,5-Dimethylphenyl)methoxy]-6-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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